

Application Note: Comprehensive Purity Assessment of 4-Sulfamoylbenzamide

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Compound of Interest

Compound Name: 4-Sulfamoylbenzamide

Cat. No.: B1293605

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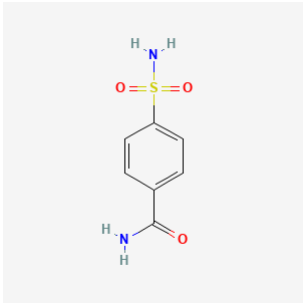
Introduction

4-Sulfamoylbenzamide is a chemical compound containing both sulfonamide and benzamide functional groups. Its purity is of paramount importance, particularly when it is used as a pharmaceutical intermediate or a starting material in drug synthesis. Ensuring high purity is critical for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, multi-technique strategy for the robust purity assessment of **4-Sulfamoylbenzamide**, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established pharmacopeial principles and international regulatory guidelines to ensure data integrity and trustworthiness.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties of 4-Sulfamoylbenzamide

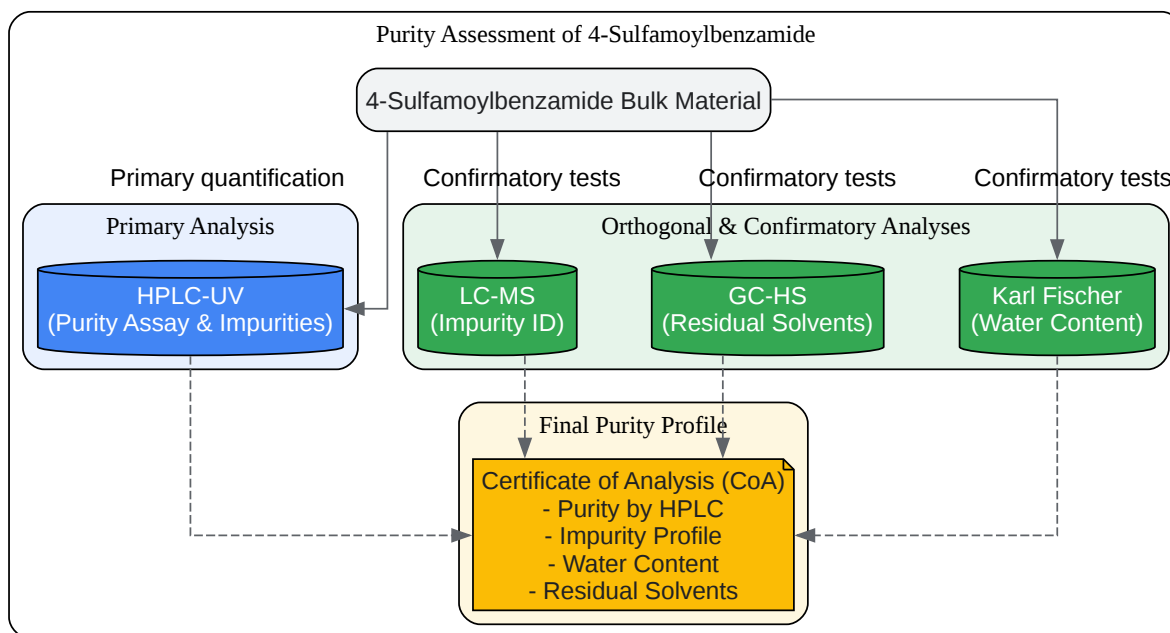
A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust and reliable analytical methods. These properties dictate choices in chromatography, such as solvent selection and column chemistry, as well as spectroscopic analysis.

Property	Value	Source
Chemical Structure		[4]
Molecular Formula	C ₇ H ₈ N ₂ O ₃ S	[4][5]
Molecular Weight	200.22 g/mol	[4][5]
Appearance	White Powder (typical)	General Knowledge
XLogP3	-0.8	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	4	General Knowledge

Causality Behind Experimental Choices: The presence of two amide groups and a sulfonamide group, along with an aromatic ring, makes the molecule polar (XLogP3: -0.8)[4]. This high polarity indicates that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable chromatographic technique for purity determination, as the molecule will have a sufficient affinity for the aqueous mobile phase, allowing for good retention and separation on a non-polar stationary phase like C18.

Overall Purity Assessment Strategy

No single analytical technique can provide a complete purity profile. A comprehensive assessment requires an orthogonal approach, where different methods based on different chemical principles are used to identify and quantify all potential impurities, including process-related impurities, degradation products, residual solvents, and water content.



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Caption: Workflow for the comprehensive purity assessment of **4-Sulfamoylbenzamide**.

PART A: PRIMARY PURITY ASSAY (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is the cornerstone for quantifying the purity of **4-Sulfamoylbenzamide** and detecting related substance impurities.[6][7] Its robustness, precision, and widespread availability make it ideal for quality control environments.[6]

Protocol 1: HPLC Purity Determination

This protocol is designed to provide excellent separation between the main **4-Sulfamoylbenzamide** peak and its potential impurities.

1. Instrumentation and Materials:

- HPLC system with UV/Vis or Diode Array Detector (DAD).
- C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Acetonitrile (HPLC Grade).
- Potassium Phosphate Monobasic (ACS Grade).
- Phosphoric Acid (ACS Grade).
- Water (HPLC Grade).
- **4-Sulfamoylbenzamide** Reference Standard.

2. Chromatographic Conditions: The selection of a buffered mobile phase is critical. The sulfonamide and amide groups have ionizable protons; maintaining a consistent pH (e.g., pH 3.0) ensures that the analyte and any acidic or basic impurities are in a single, consistent protonation state, leading to sharp, reproducible peaks.

Parameter	Recommended Setting	Rationale
Mobile Phase A	20 mM Potassium Phosphate, pH 3.0 (adjusted with H ₃ PO ₄)	Buffered aqueous phase to ensure consistent ionization state and peak shape.
Mobile Phase B	Acetonitrile	Organic modifier for eluting the analyte from the C18 column.
Gradient	0-20 min: 10% to 60% B; 20-25 min: 60% B; 25-26 min: 60% to 10% B; 26-30 min: 10% B	A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and detected.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp.	30 °C	Controlled temperature ensures retention time stability.
Detection λ	254 nm	A common wavelength for aromatic compounds, providing good sensitivity for the benzamide chromophore. A DAD can be used to check for peak purity.
Injection Vol.	10 µL	
Diluent	Mobile Phase A / Mobile Phase B (80:20)	Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.

3. Sample Preparation:

- Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of **4-Sulfamoylbenzamide** Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
- Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the **4-Sulfamoylbenzamide** test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

4. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified according to established guidelines like USP <621> and ICH Q2(R1).^{[1][8][9][10]} This ensures that the chromatographic system is fit for its intended purpose on the day of analysis.

Parameter	Acceptance Criteria	Purpose
Repeatability	RSD \leq 1.0% for 5 replicate injections of the Reference Standard.	Demonstrates the precision of the system.
Tailing Factor (T)	$0.8 \leq T \leq 1.5$ for the 4-Sulfamoylbenzamide peak.	Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N)	$N > 2000$ for the 4-Sulfamoylbenzamide peak.	Measures column efficiency and separation power.

5. Data Analysis and Purity Calculation: The purity is determined using the area percent method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

- Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
- Integrate all peaks in the chromatogram of the sample solution, disregarding peaks from the blank and any peaks below a reporting threshold (e.g., 0.05%).

PART B: ORTHOGONAL AND CONFIRMATORY TECHNIQUES

Protocol 2: Impurity Identification by LC-MS

While HPLC-UV quantifies impurities, it does not identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for obtaining the molecular weight of unknown impurities, providing crucial information for their structural elucidation.

- Rationale: The same HPLC method can be adapted for LC-MS. However, non-volatile buffers like phosphate must be replaced with volatile alternatives like formic acid or ammonium acetate to be compatible with the mass spectrometer source.
- Methodology:
 - Adapt the HPLC method by replacing the phosphate buffer with 0.1% formic acid in water for Mobile Phase A.
 - Analyze the **4-Sulfamoylbenzamide** sample using an LC-MS system equipped with an electrospray ionization (ESI) source.
 - Operate the MS in both positive and negative ion modes to maximize the chances of detecting all impurities.
 - The mass-to-charge ratio (m/z) of each impurity peak can be used to propose its elemental composition and potential structure, especially when correlated with knowledge of the synthetic route (e.g., unreacted starting materials like 4-sulfamoylbenzoic acid, MW 201.20[11][12]).

Protocol 3: Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Organic volatile impurities (residual solvents) are process-related impurities that must be controlled within strict safety limits defined by guidelines such as USP <467> and ICH Q3C.[13][14][15]

- Rationale: GC is the gold standard for separating volatile compounds. Headspace injection is used to introduce only the volatile components from the sample matrix onto the GC column, protecting the system from non-volatile materials.
- Methodology:

- Sample Preparation: Accurately weigh the **4-Sulfamoylbenzamide** sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.
- Instrumentation: Use a GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
- Column: A column with a polar stationary phase is typically used for general solvent screening.
- Analysis: The vial is heated in the headspace autosampler to drive volatile solvents into the vapor phase, which is then injected into the GC.
- Quantification: Identification and quantification are performed against a calibrated standard containing known residual solvents expected from the manufacturing process.

Protocol 4: Water Content by Karl Fischer Titration

Water is not an impurity in the traditional sense but must be accurately quantified as it affects the overall purity calculation. The Karl Fischer titration is the specific and standard method for water determination, as described in USP <921>.[16][17][18][19]

- Rationale: This method is based on a quantitative reaction of water with an iodine-sulfur dioxide reagent. It is more accurate and specific for water than the non-specific Loss on Drying (LOD) method, which measures the loss of all volatile components.
- Methodology:
 - Instrumentation: Use a volumetric or coulometric Karl Fischer titrator. A coulometric titrator is preferred for very low water content (<1%).
 - Procedure: An accurately weighed amount of the **4-Sulfamoylbenzamide** sample is introduced into the titration vessel containing a solvent (e.g., anhydrous methanol). The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.[20]

- Calculation: The instrument software automatically calculates the percentage of water in the sample based on the titrant consumed and the sample weight.

Conclusion

The purity assessment of **4-Sulfamoylbenzamide** is a multi-faceted process that requires a combination of high-resolution separation techniques and specific assays. The primary HPLC-UV method provides robust quantification of the main component and related substance impurities. This must be complemented by orthogonal methods, including LC-MS for impurity identification, GC-HS for residual solvents, and Karl Fischer titration for water content. This integrated strategy provides a complete and trustworthy purity profile, ensuring that the material meets the stringent quality standards required for pharmaceutical applications. Adherence to system suitability tests and established pharmacopeial procedures is essential for generating valid and reliable data.[8]

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